molecular formula C7H5Cl2NO2 B1595794 1,4-Dichloro-2-methyl-5-nitrobenzene CAS No. 7149-76-0

1,4-Dichloro-2-methyl-5-nitrobenzene

Cat. No. B1595794
CAS RN: 7149-76-0
M. Wt: 206.02 g/mol
InChI Key: PEQYJEJKUTUIFJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 . It is one of several isomers of dichloronitrobenzene and is a yellow solid that is insoluble in water . It is produced by nitration of 1,4-dichlorobenzene .


Synthesis Analysis

The synthesis of 1,4-Dichloro-2-methyl-5-nitrobenzene involves the nitration of 1,4-dichlorobenzene . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2-methyl-5-nitrobenzene is characterized by the presence of a nitro group (−NO2), two chlorine atoms, and a methyl group attached to a benzene ring . The average mass of the molecule is 206.026 Da .


Chemical Reactions Analysis

The nitro group in 1,4-Dichloro-2-methyl-5-nitrobenzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

The nitro group in 1,4-Dichloro-2-methyl-5-nitrobenzene contributes to its high dipole moment, which falls between 3.5 D and 4.0 D . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .

Scientific Research Applications

Chemical Synthesis and Derivatives

1,4-Dichloro-2-methyl-5-nitrobenzene is a chemical compound with applications in the synthesis of various derivatives. For instance, Woolley and Hoeven (1965) synthesized derivatives of related nitrobenzenes for use in chemotherapy of spontaneous cancers in mice (Woolley & Hoeven, 1965). Furthermore, the synthesis of 1,2-dichloro-4-nitrobenzene, a related compound, was optimized in a tower reactor, indicating the importance of these compounds in industrial chemical synthesis (Hui-ping, 2005).

Solubility and Solute Descriptors

The solubility of dichloronitrobenzenes, including 1,4-dichloro-2-nitrobenzene, in various organic solvents has been studied to calculate Abraham solute descriptors. This research provides insights into the interaction of these compounds with different solvents, relevant for applications in solution chemistry (Brumfield et al., 2015).

Crystallography and Molecular Interactions

Research on close contacts and intermolecular energies in structures of nitrobenzenes, including dichloronitrobenzenes, reveals information about their crystalline structures and interactions. Such knowledge is crucial in the field of materials science and pharmaceuticals (Bosch, Bowling, & Speetzen, 2022).

Metabolism and Biological Reactions

The metabolism of chlorinated nitrobenzenes by organisms like Mucor javanicus has been studied, shedding light on the biological interactions and potential biodegradation pathways of these compounds (Tahara et al., 1981).

Electron Attachment and Molecular Spectroscopy

Studies on temporary anion states and dissociative electron attachment to nitrobenzene derivatives provide insights into the electronic properties of these molecules. Such research is fundamental to understanding their reactivity and potential applications in electronics and spectroscopy (Asfandiarov et al., 2007).

Scientific Research Applications of 1,4-Dichloro-2-methyl-5-nitrobenzene

Synthesis of Derivatives for Chemotherapy

  • Chemotherapy of Spontaneous Cancers : Woolley and Hoeven (1965) synthesized derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, closely related to 1,4-Dichloro-2-methyl-5-nitrobenzene, for potential chemotherapy applications. These derivatives demonstrated effectiveness in treating spontaneous mammary cancers in mice (Woolley & Hoeven, 1965).

Solubility and Chemical Interactions

  • Solubility in Organic Solvents : Brumfield et al. (2015) reported on the solubility of 1,4-dichloro-2-nitrobenzene in various organic solvents. This study is valuable for understanding the solubility and interaction characteristics of similar compounds, including 1,4-Dichloro-2-methyl-5-nitrobenzene (Brumfield et al., 2015).

Crystal Structure Analysis

  • Molecular and Crystal Structure : Bosch, Bowling, and Speetzen (2022) compared the structures of various nitrobenzenes, including 1,3-dichloro-5-nitrobenzene. Their findings contribute to understanding the structural aspects of similar compounds like 1,4-Dichloro-2-methyl-5-nitrobenzene (Bosch, Bowling, & Speetzen, 2022).

Biological Metabolism

  • Microbial Metabolism : The metabolism of chlorinated nitrobenzenes, such as 2,4-dichloro-1-nitrobenzene, by Mucor javanicus was studied by Tahara et al. (1981), providing insights into the biological degradation of related compounds (Tahara et al., 1981).

Electron Attachment Studies

  • Dissociative Electron Attachment : Asfandiarov et al. (2007) investigated the electron transmission spectroscopy of nitrobenzene derivatives, including chloronitrobenzenes. This research is important for understanding the electronic properties of compounds like 1,4-Dichloro-2-methyl-5-nitrobenzene (Asfandiarov et al., 2007).

Safety And Hazards

1,4-Dichloro-2-methyl-5-nitrobenzene is harmful if swallowed . In case of ingestion, it is advised to call a poison center or doctor/physician . It is also recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes in case of skin contact .

properties

IUPAC Name

1,4-dichloro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQYJEJKUTUIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290998
Record name 1,4-dichloro-2-methyl-5-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-methyl-5-nitrobenzene

CAS RN

7149-76-0
Record name 1,4-Dichloro-2-methyl-5-nitrobenzene
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Record name NSC 72330
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Record name NSC72330
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Record name 1,4-dichloro-2-methyl-5-nitrobenzene
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Synthesis routes and methods

Procedure details

Prepared by a modification of the method of H. D. Dakin and J. B. Cohen, J. Chem. Soc., 79, 1130 (1901). 2,5-Dichlorotoluene (18.7 g, 0.116 mol) was added in one portion to a 10° C. mixture of concentrated sulfuric acid (24 ml) and glacial acetic acid (10 ml). This was stirred at about 10° C. while a cold mixture of 70% nitric acid (8.2 ml) and concentrated sulfuric acid (8.2 ml) was added dropwise over 10 min. The reaction mixture was warmed slowly to room temperature and stirred for 2 hours. The reaction mixture was then recooled to 10° C. with an ice bath and quenched with ice and methylene chloride. The layers were separated and the aqueous layer extracted with methylene chloride. The combined organic layers were washed two times with water, two times with saturated sodium bicarbonate solution and one time with brine. After drying over magnesium sulfate, the solvent was evaporated in vacuo and the crude product crystallized from isopropanol (30 ml). The yield of light yellow solid was 13.4 g, 56%; NMR (CDCl3) δ 7.91 (s, 1), 7.42 (s, 1), 2.43 (s, 3).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Quantity
8.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Close - 2016 - core.ac.uk
Polysubstituted aromatics are highly desirable in medicinal chemistry for library generation and the tetrasubstituted aryl motif appears in many pharmaceuticals. Current methods to …
Number of citations: 2 core.ac.uk

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